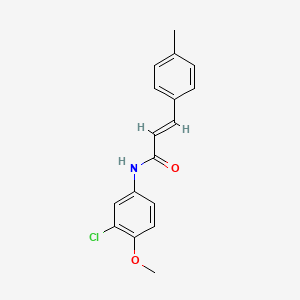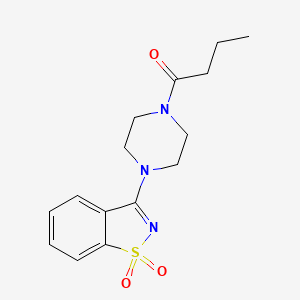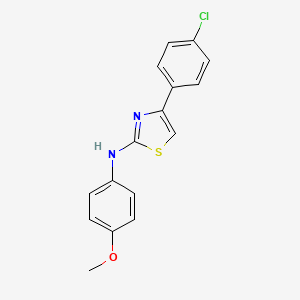
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as CMMA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA is a derivative of acrylamide, which is a widely used chemical in many industrial processes. The synthesis of CMMA is a complex process that requires specialized knowledge and equipment.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various biological processes. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. The exact mechanism by which N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide induces apoptosis is not fully understood, but it is believed to involve the activation of certain signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide can inhibit the growth of cancer cells, fungi, and bacteria. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has also been shown to have a positive effect on the central nervous system, as it can protect neurons from oxidative stress. Furthermore, N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of certain enzymes, which could lead to the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to the use of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments. It is a toxic compound that requires careful handling and disposal. Furthermore, the synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide requires specialized knowledge and equipment, which may not be available in all labs.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide. One direction is to investigate its potential as a neuroprotective agent. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has shown to have a positive effect on the central nervous system, and further studies could lead to the development of new drugs for neurodegenerative diseases. Another direction is to investigate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide. Understanding the exact mechanism by which N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide inhibits the activity of certain enzymes could lead to the development of new drugs. Finally, further studies could investigate the potential of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide as an anticancer agent.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide involves the reaction of 3-chloro-4-methoxyaniline with 4-methylcinnamaldehyde in the presence of a catalyst. The reaction takes place under controlled conditions of temperature, pressure, and time. The yield of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide depends on the quality of the starting materials and the reaction conditions. The purity of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is critical in scientific research applications, as impurities can affect the results of experiments.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has also been investigated for its potential as a neuroprotective agent, as it has shown to have a positive effect on the central nervous system. Furthermore, N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been studied for its potential to inhibit the activity of certain enzymes, which could lead to the development of new drugs.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-3-5-13(6-4-12)7-10-17(20)19-14-8-9-16(21-2)15(18)11-14/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHQGWBGGBOFH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)


![4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)
![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)
![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5683311.png)